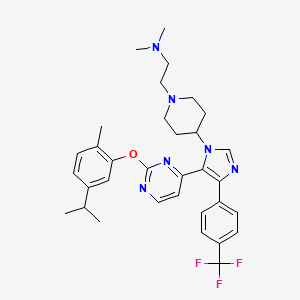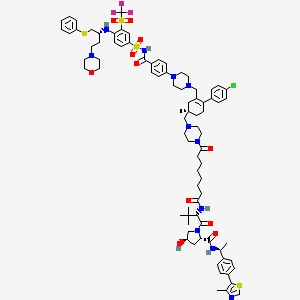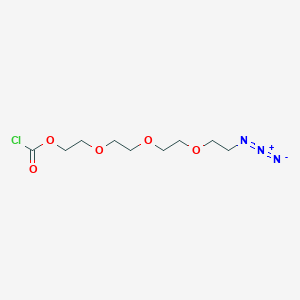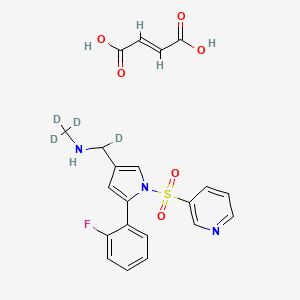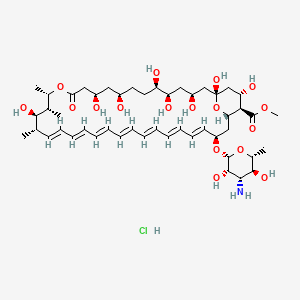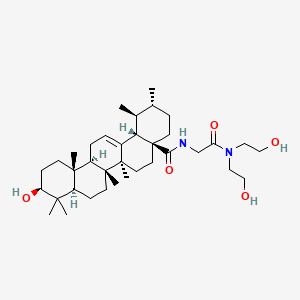
Quinocetone-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinocetone-D5 is a deuterium-labeled derivative of Quinocetone, a potent synthetic antimicrobial agent. Quinocetone is widely used in food-producing animals to improve feed efficiency and control dysentery. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available Quinocetone.
Deuterium Exchange: The hydrogen atoms in Quinocetone are replaced with deuterium atoms using deuterated reagents under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:
Bulk Synthesis: Large quantities of Quinocetone are subjected to deuterium exchange reactions.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.
Quality Control: The final product undergoes rigorous quality control to ensure the desired deuterium labeling and purity.
Análisis De Reacciones Químicas
Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form deuterated quinoxaline-1,4-dioxide derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Deuterated quinoxaline derivatives.
Reduction Products: Deuterated quinoxaline-1,4-dioxide derivatives.
Substitution Products: Various deuterated substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Quinocetone-D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.
Industry: Applied in the development of new antimicrobial agents and feed additives
Mecanismo De Acción
Quinocetone-D5 exerts its effects through several mechanisms:
Antimicrobial Action: It inhibits bacterial DNA synthesis by binding to bacterial enzymes.
Oxidative Stress: this compound induces oxidative stress in cells, leading to the generation of reactive oxygen species.
Apoptosis: It triggers apoptosis in cells by activating mitochondrial pathways and inducing DNA damage
Comparación Con Compuestos Similares
Quinocetone-D5 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Carbadox: Another quinoxaline derivative used as an antimicrobial agent.
Olaquindox: A quinoxaline derivative with similar antimicrobial properties.
Mequindox: A newer quinoxaline derivative with enhanced antimicrobial activity
This compound stands out due to its specific labeling, making it a valuable tool in scientific research for studying metabolic pathways and pharmacokinetics.
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D |
Clave InChI |
IOKWXGMNRWVQHX-XEDLNDPXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
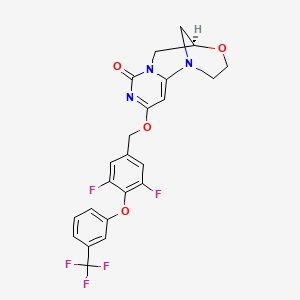
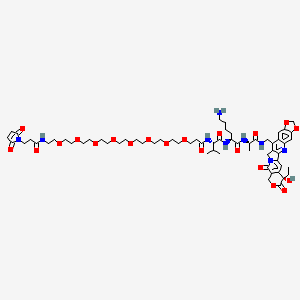
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
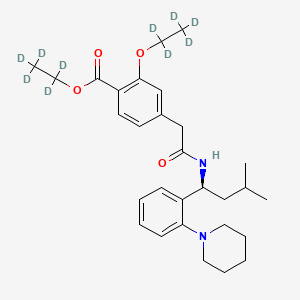
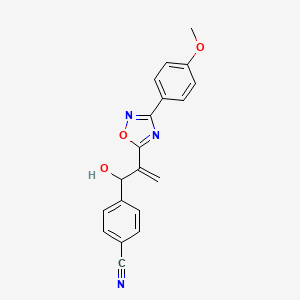
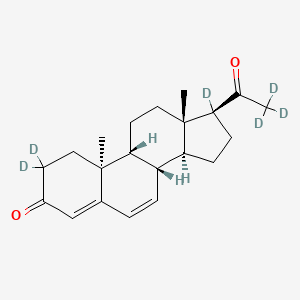
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
